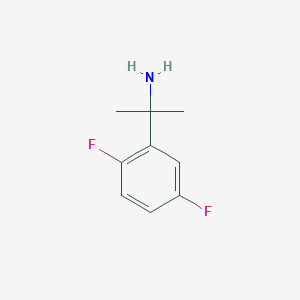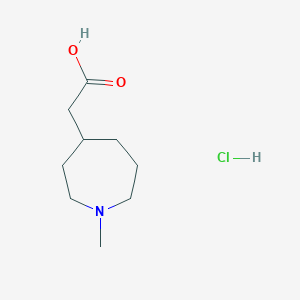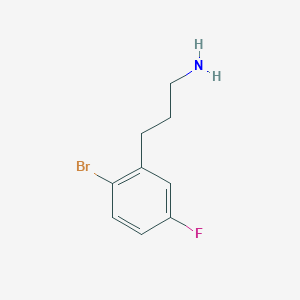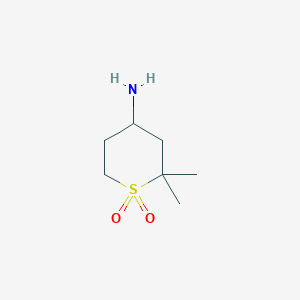
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione is a chemical compound with the molecular formula C7H15NO2S. It is also known by its IUPAC name, 4-amino-2,2-dimethyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
準備方法
The synthesis of 4-amino-2,2-dimethyl-1lambda6-thiane-1,1-dione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethylthiopyran with an amine source under controlled conditions to introduce the amino group. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-amino-2,2-dimethyl-1lambda6-thiane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino and sulfur-containing groups allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target being studied .
類似化合物との比較
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione can be compared with similar compounds such as:
4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical properties and reactivity.
4-(2-aminoethyl)-1lambda6-thiane-1,1-dione: This compound features an aminoethyl group, which can influence its biological activity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C7H15NO2S |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
2,2-dimethyl-1,1-dioxothian-4-amine |
InChI |
InChI=1S/C7H15NO2S/c1-7(2)5-6(8)3-4-11(7,9)10/h6H,3-5,8H2,1-2H3 |
InChIキー |
LUZLSDYWXYPARA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCS1(=O)=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



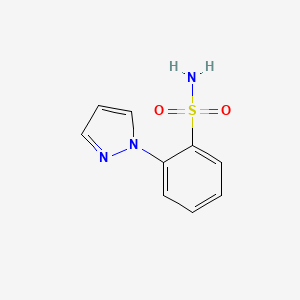
![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13538171.png)
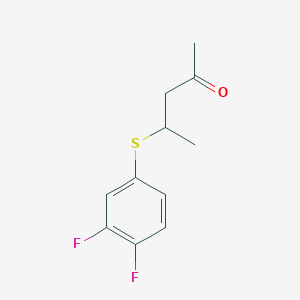
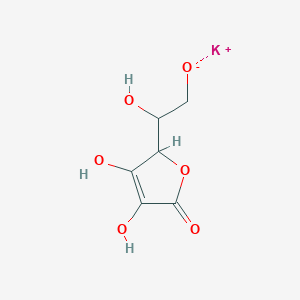
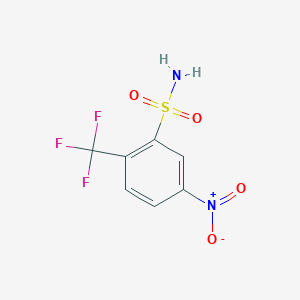
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13538184.png)
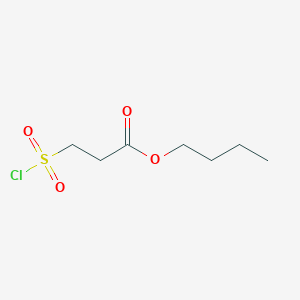
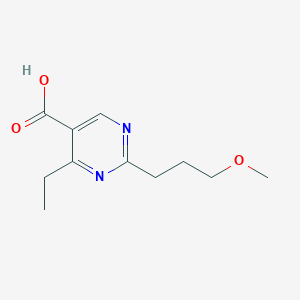
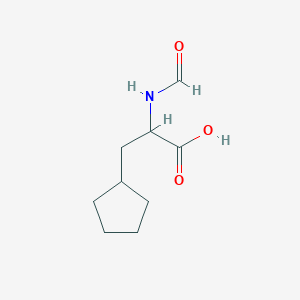
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13538207.png)
